Potency Comparison: PCSK9 modulator-4 (Compound 21) vs. DFDIM 1 (Compound 1)
PCSK9 modulator-4 (Compound 21) demonstrates a 2,320-fold increase in potency relative to the initial lead compound DFDIM 1 (Compound 1) [1]. Compound 21 has an EC50 of 0.15 nM, whereas DFDIM 1 has an EC50 of 202 nM [1]. This dramatic improvement was achieved through the combined structural modifications of a carbonyl linker replacement and N-methylation [1].
| Evidence Dimension | PCSK9 modulation potency (EC50) |
|---|---|
| Target Compound Data | 0.15 nM |
| Comparator Or Baseline | DFDIM 1 (Compound 1): 202 nM |
| Quantified Difference | 2,320-fold improvement |
| Conditions | HepG2 cell-based assay; PCSK9 protein levels measured by ELISA after 48h compound treatment [1] |
Why This Matters
A 2,320-fold increase in potency allows for the use of significantly lower compound concentrations in cell-based assays, reducing the risk of off-target effects and conserving valuable research material.
- [1] Xie H, Yang K, Winston-McPherson GN, et al. From methylene bridged diindole to carbonyl linked benzimidazoleindole: Development of potent and metabolically stable PCSK9 modulators. Eur J Med Chem. 2020;206:112678. View Source
